molecular formula C24H29N7O2 B14943985 4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide

4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide

Cat. No.: B14943985
M. Wt: 447.5 g/mol
InChI Key: POUJUSUTHXFNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound with the molecular formula C24H29N7O2 . This compound belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the nucleophilic substitution of a triazine coreThe final step involves the esterification of the carboximidamide group with isobutyric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives .

Scientific Research Applications

4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler triazine derivative with a wide range of applications.

    2,4,6-Tris(ethylamino)-1,3,5-triazine: Similar structure but different functional groups.

    4,6-Diamino-1,3,5-triazine-2-carboxamide: Similar core structure with different substituents.

Uniqueness

4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

[(Z)-[amino-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]methylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C24H29N7O2/c1-5-30(18-13-9-7-10-14-18)23-26-21(20(25)29-33-22(32)17(3)4)27-24(28-23)31(6-2)19-15-11-8-12-16-19/h7-17H,5-6H2,1-4H3,(H2,25,29)

InChI Key

POUJUSUTHXFNBT-UHFFFAOYSA-N

Isomeric SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)/C(=N/OC(=O)C(C)C)/N)N(CC)C3=CC=CC=C3

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)C(=NOC(=O)C(C)C)N)N(CC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.